molecular formula C7H6FN3 B1335537 4-fluoro-3aH-indazol-3-amine CAS No. 697230-91-4

4-fluoro-3aH-indazol-3-amine

Cat. No. B1335537
CAS RN: 697230-91-4
M. Wt: 151.14 g/mol
InChI Key: KHBNMZVBAARWRK-UHFFFAOYSA-N
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Description

4-Fluoro-3aH-indazol-3-amine is a derivative of the indazole class, which is a heterocyclic compound that has been extensively studied due to its potential biological activities. Indazole derivatives are known for their diverse pharmacological properties, including antitumor activity. The papers provided focus on the synthesis and biological evaluation of various indazole derivatives, particularly those with substitutions at the 3-amine position, which is relevant to the compound of interest.

Synthesis Analysis

The synthesis of indazole derivatives typically involves the condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate. For instance, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was synthesized by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was prepared by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with the same amine . These methods demonstrate the versatility of indazole synthesis, allowing for the introduction of various substituents that can alter the compound's physical, chemical, and biological properties.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system with specific cell parameters . This structural information is crucial for understanding the compound's interactions with biological targets, which is essential for the design of new drugs.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including ring cleavage and nitrogen acylation when treated with fluorinated acid anhydrides . These reactions are important for modifying the indazole core and introducing fluoroalkyl groups, which can significantly impact the compound's biological activity. The ability to perform such transformations allows for the generation of a diverse array of indazole-based compounds for further evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure and the nature of their substituents. Fluorinated indazoles

Scientific Research Applications

Antitumor Activity

4-Fluoro-3aH-indazol-3-amine has been utilized in the synthesis of compounds with notable antitumor activity. For instance, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized using this compound and demonstrated inhibition of cancer cell proliferation in various cell lines (Hao et al., 2017). Additionally, another study synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which also showed distinct inhibition of several cancer cell lines (Tang & Fu, 2018).

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibiting properties. Triazole Schiff bases synthesized from this compound demonstrated significant inhibition efficiency on mild steel in acidic media, highlighting their potential as corrosion inhibitors (Chaitra, Mohana, & Tandon, 2015).

Photophysical Properties

The compound has been used in research exploring photophysical properties. A study on metal- and oxidant-free synthesis of 1H-1,2,4-triazol-3-amines, including derivatives of this compound, investigated their potential applications in organic chemistry, medicinal chemistry, and optical materials due to their fluorescence and aggregation-induced emission properties (Guo et al., 2021).

Fluorination in Organic Synthesis

Research on N-fluoro amines, including analogues of this compound, has been conducted to explore their use as fluorinating reagents in organic synthesis. These compounds are classified into neutral and ionic reagents, and their structure and solvent nature significantly influence their fluorinating activity (Furin & Fainzil’berg, 2000).

Synthesis of Various Chemical Compounds

The versatile nature of this compound is evident in its application in synthesizing various chemical compounds. It has been used in the synthesis of 1H-indazoles, demonstrating its significance in the field of medicinal chemistry (Park et al., 2021). Additionally, it has been involved in the synthesis of 3-aryl-1H-indazol-5-amine via Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under specific conditions (Wang et al., 2015).

Mechanism of Action

Target of Action

4-Fluoro-3aH-indazol-3-amine is a derivative of indazole, a nitrogenous heterocycle that is an important part of many natural products and marketed drugs . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

Mode of Action

The compound interacts with its targets by inhibiting their growth. It has been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction results in a decrease in the proliferation of the targeted cancer cells.

Biochemical Pathways

The compound affects the apoptosis pathway and the cell cycle. It inhibits the Bcl2 family members, which are key regulators of apoptosis, and the p53/MDM2 pathway, which is involved in cell cycle regulation . These pathways play a crucial role in the regulation of cell growth and death, and their disruption can lead to uncontrolled cell proliferation, a hallmark of cancer.

Pharmacokinetics

The compound’s inhibitory effect against the k562 cell line, with an ic50 (50% inhibition concentration) value of 515 µM, suggests that it has a significant bioavailability .

Result of Action

The result of the compound’s action is a promising inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM . This compound also showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) . This indicates that the compound could potentially be used as a scaffold to develop an effective and low-toxic anticancer agent.

Future Directions

Indazole derivatives, including 4-fluoro-3aH-indazol-3-amine, have attracted great attention due to their diverse biological activities . They have been studied for their potential in the treatment of various diseases, including cancer . Future research may focus on further exploring the biological activities of these compounds and developing them into effective and low-toxic anticancer agents .

Biochemical Analysis

Biochemical Properties

4-fluoro-3aH-indazol-3-amine is part of a series of indazole derivatives that have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines . The compound interacts with biomolecules in the cell, leading to changes in cellular function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

Preliminary results suggest that the compound shows great antitumor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, leading to changes in its localization or accumulation .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

4-fluoro-3aH-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3,6H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBNMZVBAARWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406398
Record name 4-fluoro-3aH-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

697230-91-4
Record name 4-fluoro-3aH-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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